molecular formula C8H10O2 B3359846 3-Methyl-2-(2-oxopropyl)furan CAS No. 87773-62-4

3-Methyl-2-(2-oxopropyl)furan

Cat. No.: B3359846
CAS No.: 87773-62-4
M. Wt: 138.16 g/mol
InChI Key: XVFFSHOUXDIMLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3-Methyl-2-(2-oxopropyl)furan” is C8H10O2 . The molecular weight is 138.166 . The InChI key is XVFFSHOUXDIMLE-UHFFFAOYSA-N . The structure of this compound was sketched using online 3D structure conversion server CORINA Interactive and the 3D molecular model was obtained in the form of PDB directly .

Mechanism of Action

“3-Methyl-2-(2-oxopropyl)furan” has been found to have antimicrobial activity . In silico studies were performed using AutoDock 4.0 software, and topoisomerase was used as the target protein molecule for the isolated compound and “this compound” as the ligand . The results confirmed the presence of molecular interactions between the protein molecule and the ligand .

Safety and Hazards

While specific safety and hazard information for “3-Methyl-2-(2-oxopropyl)furan” is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Future Directions

“3-Methyl-2-(2-oxopropyl)furan” has shown promising results in antimicrobial activity . Future research could focus on exploring its potential uses in the treatment of various bacterial infections. Additionally, its role in the degradation of organic pollutants in aqueous media could also be a potential area of future research .

Properties

IUPAC Name

1-(3-methylfuran-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-4-10-8(6)5-7(2)9/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFFSHOUXDIMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337980
Record name 3-Methyl-2-(2-oxopropyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87773-62-4
Record name 3-Methyl-2-(2-oxopropyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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